4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

Physicochemical profiling pKa Ionization state

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride (CAS 2260932-91-8) is a bicyclic bridgehead amine building block featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the bicyclo[2.2.1]heptane (norbornane) scaffold. The hydrochloride salt form (MW 215.64 g/mol, C₈H₁₃ClF₃N) is the predominant commercially available form, offered as a powder with catalog purities ranging from 95% to 98% across multiple vendors.

Molecular Formula C8H13ClF3N
Molecular Weight 215.64
CAS No. 2260932-91-8
Cat. No. B2516562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
CAS2260932-91-8
Molecular FormulaC8H13ClF3N
Molecular Weight215.64
Structural Identifiers
SMILESC1CC2(CCC1(C2)C(F)(F)F)N.Cl
InChIInChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-3-7(12,5-6)4-2-6;/h1-5,12H2;1H
InChIKeyKETNMGPNEFGRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride (CAS 2260932-91-8): Structural Identity and Procurement Baseline


4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride (CAS 2260932-91-8) is a bicyclic bridgehead amine building block featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the bicyclo[2.2.1]heptane (norbornane) scaffold . The hydrochloride salt form (MW 215.64 g/mol, C₈H₁₃ClF₃N) is the predominant commercially available form, offered as a powder with catalog purities ranging from 95% to 98% across multiple vendors . The compound belongs to the class of conformationally constrained, C(sp³)-rich bicyclic amines that have gained attention as saturated bioisosteres of substituted phenyl rings in medicinal chemistry [1]. Its bridgehead amine at C1, combined with the strongly electron-withdrawing CF₃ group at C4, produces a stereoelectronically distinct environment that differentiates it from the more common 2-amino-substituted bicyclo[2.2.1]heptane derivatives such as mecamylamine and AGN192403 [2].

Why Generic Bicyclo[2.2.1]heptane Amines Cannot Replace 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride in Rigorous Applications


The combination of a bridgehead (C1) primary amine and a 4-CF₃ substituent on the bicyclo[2.2.1]heptane scaffold creates a physicochemical profile that cannot be replicated by simple alkyl-substituted analogs. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect that substantially depresses amine basicity relative to unsubstituted bicyclo[2.2.1]heptan-2-amine (predicted pKa ≈ 7.2 vs. 10.96) . This pKa shift of approximately 3.7 log units has direct consequences for ionization state at physiological pH, membrane permeability, and target engagement. Furthermore, the bridgehead amine geometry provides a distinct exit vector for fragment elaboration compared to the more widely available 2-endo-amine congeners such as AGN192403 (rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine) [1]. Substituting a non-fluorinated or differently substituted bicyclo[2.2.1]heptane amine would introduce uncontrolled variables in lipophilicity, basicity, and metabolic stability that undermine structure-activity relationship (SAR) interpretability and batch-to-batch reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence: 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride vs. Closest Analogs


Amine Basicity: pKa Depression of ~3.7 Log Units vs. Unsubstituted Bicyclo[2.2.1]heptan-2-amine Due to CF₃ Inductive Effect

The electron-withdrawing trifluoromethyl group at the 4-position substantially reduces the basicity of the bridgehead amine. The unsubstituted bicyclo[2.2.1]heptan-2-amine (CAS 822-98-0) has a predicted pKa of 10.96±0.20, meaning it is >99% protonated at physiological pH 7.4 . In contrast, the 4-CF₃-substituted analog has a predicted pKa of approximately 7.2, indicating that a significant fraction (~39%) exists in the neutral free-base form at pH 7.4 . This difference of ~3.7 log units is attributable to the through-bond inductive withdrawal of the CF₃ group transmitted through the bicyclic framework.

Physicochemical profiling pKa Ionization state Permeability

Lipophilicity Enhancement: CF₃ Group Contribution to LogP in the Bicyclo[2.2.1]heptane Scaffold

The introduction of a trifluoromethyl group onto the bicyclo[2.2.1]heptane core increases lipophilicity. The CF₃ group is a well-characterized lipophilicity enhancer; systematic pairwise analyses by Pfizer across >220,000 compounds demonstrated that aromatic trifluoromethyl substitution consistently increases logD by approximately 1.0–1.5 units compared to the non-fluorinated parent [1]. For the target compound, the computed XLogP3 value for the free base (CAS 2260932-90-7) is 1.7 [2], whereas the unsubstituted bicyclo[2.2.1]heptan-1-amine hydrochloride has a reported LogP of 0.91 [3], representing a lipophilicity increase of approximately 0.8 log units.

Lipophilicity LogP Drug-likeness Bioisostere design

Structural Rigidity: Zero Rotatable Bonds and Defined Exit Vector Geometry vs. Flexible Alkyl Amine Alternatives

The bicyclo[2.2.1]heptane core of the target compound has zero rotatable bonds (rotatable bond count = 0), as confirmed by computational data from GuideChem and PubChem . This is inherited by the 4-CF₃ substituted variant, which also has a rotatable bond count of 0. In contrast, common flexible amine building blocks such as cyclohexylamine (1 rotatable bond if considering ring flexibility), benzylamine derivatives (2–4+ rotatable bonds), or acyclic alkyl amines have significantly higher conformational freedom. The bridgehead amine at C1 combined with the rigid bicyclic framework provides a fixed exit vector for fragment elaboration, a feature recognized as valuable in fragment-based drug discovery for controlling molecular shape and pre-organizing binding conformations [1].

Conformational restriction Exit vector Fragment-based drug discovery 3D scaffold

Purity Specification: 95%–98% HPLC Purity Across Commercial Sources with Certificate of Analysis Traceability

The target compound is commercially available with defined purity specifications: Sigma-Aldrich (MilliporeSigma) offers the product at 95% purity under catalog number ENAH31551CF2, sourced from Enamine ; Leyan (Shanghai Haohong) lists the compound at 98% purity ; Chemenu offers 95%+ purity . For comparison, the closely related analog 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS 952403-55-3) is also offered at 95%+ purity , indicating that this purity tier is standard for this class of specialty building blocks. Sigma-Aldrich provides access to Certificates of Analysis (CoA) for batch-specific verification, which is critical for reproducible SAR studies.

Quality assurance Purity specification Procurement Reproducibility

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt form (CAS 2260932-91-8, MW 215.64) is a powder at room temperature with normal shipping temperature requirements and storage at ambient conditions, as specified by Sigma-Aldrich . The free base form (CAS 2260932-90-7, MW 179.18) is less commonly stocked and has different handling characteristics. Hydrochloride salt formation is a well-established strategy for improving the aqueous solubility of amine-containing compounds; for bicyclo[2.2.1]heptane amine derivatives, the hydrochloride salt is generally more stable and soluble in water compared to the free base . The target compound has 2 hydrogen bond donors (amine NH₃⁺ and Cl⁻ counterion) and 4 hydrogen bond acceptors, with a topological polar surface area (tPSA) of 26 Ų , consistent with moderate aqueous solubility.

Salt selection Aqueous solubility Formulation Solid-state properties

Optimal Research and Industrial Application Scenarios for 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride (CAS 2260932-91-8)


Medicinal Chemistry: Saturated Bioisostere of Meta-Substituted Trifluoromethylphenyl Fragments

For medicinal chemistry programs seeking to replace a meta-CF₃-substituted phenyl ring with a saturated, three-dimensional bioisostere, 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride provides the necessary bridgehead amine handle for further derivatization. The bicyclo[2.2.1]heptane scaffold has been validated as a meta-substituted arene bioisostere in drug discovery [1], and the CF₃ substituent at the 4-position retains the key electronic and lipophilic features of the original aryl-CF₃ motif. The hydrochloride salt ensures reliable handling for amide coupling, reductive amination, or sulfonamide formation in parallel synthesis libraries.

Structure-Activity Relationship (SAR) Studies Requiring Modulated Amine Basicity

The predicted pKa shift of approximately 3.7 log units relative to non-fluorinated bicyclo[2.2.1]heptane amines (pKa ≈ 7.2 vs. 10.96) makes this compound uniquely suited for SAR investigations where the ionization state of the amine at physiological pH is a critical variable. In target classes where a partially neutral amine is required for passive membrane permeation or for engaging a specific hydrogen-bonding pattern in the binding pocket (e.g., aspartyl protease active sites, kinase hinge regions), this compound offers a tunable basicity profile not achievable with standard alkyl-substituted bicyclic amines.

Fragment-Based Drug Discovery (FBDD) with Rigid 3D Scaffolds

With zero rotatable bonds, a molecular weight of 215.64 g/mol (HCl salt), and a topological polar surface area of 26 Ų , this compound fits within typical fragment library physicochemical criteria (MW < 300, tPSA < 60 Ų, rotatable bonds ≤ 3). The rigid bicyclic core with a bridgehead amine exit vector is ideal for fragment growing and merging strategies, as documented in the broader application of bicyclo[2.2.1]heptane scaffolds for fragment-based approaches [2].

Chemical Biology Tool Compound Synthesis Requiring Defined Salt Stoichiometry

When synthesizing chemical probes, PROTACs, or fluorescent conjugates where precise stoichiometry and high purity are essential for reliable biological readouts, the hydrochloride salt form with 95%–98% purity from Sigma-Aldrich (CoA-supported) or Leyan minimizes the risk of impurity-driven artifacts. The powder form and room-temperature storage simplify laboratory handling and long-term inventory management compared to free-base amines that may require cold storage or inert atmosphere handling.

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